molecular formula C11H17N3O2 B6469720 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine CAS No. 2640846-91-7

4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine

Cat. No.: B6469720
CAS No.: 2640846-91-7
M. Wt: 223.27 g/mol
InChI Key: SEZLHNUPYHRXFE-UHFFFAOYSA-N
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Description

4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine is a heterocyclic compound that features a morpholine ring substituted with a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylmorpholine with 5-methoxypyrimidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with 5-methoxypyrimidine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways or microbial growth. The methoxypyrimidine moiety can interact with nucleophilic sites on proteins or nucleic acids, leading to the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological profiles .

Properties

IUPAC Name

4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-6-14(7-9(2)16-8)11-12-4-10(15-3)5-13-11/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZLHNUPYHRXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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